5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzhydrylpiperazinyl group, a phenylmethyl moiety, and a methyl group. The compound’s synthesis likely involves multi-step reactions, starting with condensation of 1,2,4-triazole precursors with chloroacetic acid and aldehydes, followed by functionalization of the piperazine ring .
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5OS/c1-21-30-29-34(31-21)28(35)27(36-29)26(24-15-9-4-10-16-24)33-19-17-32(18-20-33)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26,35H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUANDBDUCMMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzhydrylpiperazine with a phenylmethyl halide to form the intermediate, which is then cyclized with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
Receptor Antagonism
Research indicates that derivatives of triazoles, including the compound , exhibit significant activity as selective antagonists for various receptors. For instance, compounds similar to 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been evaluated for their affinity towards the human vasopressin V(1A) receptor. These studies have demonstrated that modifications in the chemical structure can enhance selectivity and potency against specific receptor subtypes .
Antimicrobial Properties
The thiazole and triazole rings present in the compound are known for their antimicrobial properties. Similar compounds have shown promising results against a range of bacterial strains and fungi. The synthesis of derivatives containing these heterocycles has led to the development of new antimicrobial agents with improved efficacy .
Anticancer Activity
Compounds derived from thiazoles and triazoles have been investigated for their anticancer properties. The structural features of This compound suggest potential activity against cancer cell lines. Research into similar compounds has indicated that they may inhibit cell proliferation and induce apoptosis in various cancer types .
General Synthetic Approaches
The synthesis of triazole-based compounds often involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : These reactions typically involve the coupling of an amine with a carbonyl compound to form an intermediate which is then cyclized to form the triazole ring.
- Click Chemistry : This method utilizes azides and alkynes to form triazoles under mild conditions, which is advantageous for synthesizing complex structures with high yields .
Specific Case Studies
In a study focusing on the synthesis of related thiazole-triazole compounds, researchers reported high yields (up to 90%) using optimized reaction conditions involving basic solvents . The characterization of these compounds was performed using techniques such as NMR and X-ray crystallography to confirm their structures.
Pharmacological Evaluations
In a detailed pharmacological evaluation of similar compounds, researchers found that modifications at specific positions on the triazole ring significantly influenced receptor binding affinity and selectivity. For example, substituting different aryl groups at the 4-position of the piperazine moiety enhanced selectivity for the V(1A) receptor over the V(2) receptor .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that introducing electron-withdrawing groups can enhance biological activity while maintaining selectivity profiles. This has been critical in designing new derivatives with improved therapeutic indices .
Mechanism of Action
The mechanism of action of 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, which has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally analogous compounds from the literature:
Table 1: Structural and Physicochemical Comparison
| Compound Name / ID | Substituents (R1, R2, R3) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Spectral Data (LCMS, NMR) |
|---|---|---|---|---|---|
| Target Compound: 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo... | R1=PhCH₂, R2=4-Benzhydrylpiperazinyl, R3=CH₃ | Not reported | Not reported | ~640 (estimated) | Not available in evidence |
| 5-(4-Methoxybenzylidene)-2-[(4-phenylsulfonyl)phenyl]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | R1=4-Methoxybenzylidene, R2=4-Phenylsulfonylphenyl | 287–289 | 76 | 475.54 | ESI-QTOF: [M+H]⁺ 476.1151 |
| (Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | R1=Furan-2-ylmethylene | 230–232 | 61 | 220.23 | LCMS (ESI+): m/z 220 [M+H]⁺ |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl...[4] | R1=4-Ethoxy-3-methoxyphenyl, R2=4-(3-Cl-phenyl)piperazinyl | Not reported | Not reported | 515.99 (calculated) | ChemSpider ID: 869344-07-0 |
| (Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | R1=4-(2-Hydroxyethyl)piperazinylmethylene | 189–191 | 67 | 278.30 | LCMS (ESI+): m/z 279 [M+H]⁺ |
Key Findings from Comparison
Structural Complexity and Pharmacophore Influence :
- The target compound’s benzhydrylpiperazinyl group distinguishes it from simpler analogs (e.g., furan or thiophene-substituted derivatives in ). This bulky substituent may enhance CNS penetration but reduce solubility compared to smaller heterocycles.
- Compounds with sulfonylphenyl groups (e.g., ) exhibit higher molecular weights (475–525 g/mol) and melting points (>250°C), suggesting increased rigidity and crystallinity.
Synthetic Accessibility :
- Yields for thiazolo-triazolones vary widely (52–76%) depending on substituents. Electron-withdrawing groups (e.g., nitro in ) reduce yields (62%) due to steric and electronic challenges .
Spectral and Analytical Data: LCMS and ESI-QTOF data confirm molecular ion peaks (e.g., m/z 449–486 for chlorophenyl derivatives ), aiding in purity assessment.
Biological Implications :
- Analogs with chlorophenyl or nitro groups (e.g., ) show enhanced bioactivity in preliminary assays, likely due to improved target binding. However, the target compound’s benzhydryl group may confer unique receptor affinity, as seen in related antipsychotic agents .
Contradictions and Limitations
- reports low inhibitory effects for compounds with trifluoromethylphenyl groups, contrasting with the high activity of nitro-substituted derivatives in . This highlights the need for substituent-specific SAR studies.
- The target compound’s biological data are absent in the evidence, necessitating further experimental validation.
Biological Activity
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates multiple pharmacophores, including a piperazine ring, thiazole, and triazole structures, which contribute to its potential therapeutic effects.
Chemical Structure and Properties
The IUPAC name of the compound is 5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. Its molecular formula is , with a molecular weight of approximately 495.65 g/mol. The compound exhibits a unique structural configuration that enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate Compounds : The reaction of benzhydrylpiperazine with phenylmethyl halides.
- Cyclization : The intermediate is cyclized with a thiazole derivative under specific conditions.
- Purification : The final product is purified using standard organic chemistry techniques.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. Specific Minimum Inhibitory Concentrations (MIC) have been reported for compounds in this class against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies:
- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including leukemia and melanoma cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have documented the biological activities of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
